molecular formula C66H62N8O21 B1255474 Ristocetin psi-aglycone CAS No. 73412-13-2

Ristocetin psi-aglycone

货号: B1255474
CAS 编号: 73412-13-2
分子量: 1303.2 g/mol
InChI 键: QNLJJDWHVHYPKQ-SOGKJUJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ristocetin psi-aglycone, also known as this compound, is a useful research compound. Its molecular formula is C66H62N8O21 and its molecular weight is 1303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Ristocetin-Induced Platelet Aggregation

Ristocetin psi-aglycone plays a crucial role in the study of platelet function, particularly through ristocetin-induced platelet aggregation (RIPA). This test is essential for evaluating the interaction between von Willebrand factor (VWF) and glycoprotein Ibα-V-IX complex on platelets. The presence of ristocetin allows researchers to determine defects in VWF or glycoprotein function.

  • Mechanism : Ristocetin induces platelet agglutination by binding to VWF, facilitating the bridging between platelets. This mechanism is vital for diagnosing von Willebrand disease (VWD) types, particularly VWD type 2B, where low doses of ristocetin are used to distinguish between different forms of the disease .
  • Clinical Relevance : RIPA testing is crucial for patients with suspected bleeding disorders. Abnormal results can indicate various conditions, including VWD or platelet-type VWD. Mixing studies using normal plasma can help clarify the underlying defect .

Diagnostic Utility in Thrombocytopenia

This compound is beneficial in assessing thrombocytopenic patients. In cases where traditional RIPA testing may yield inconclusive results due to low platelet counts, the use of ristocetin-based mixing studies can provide clearer insights into VWF functionality and platelet aggregation capabilities .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its activity surpasses that of its parent compound, ristocetin A, making it a candidate for further exploration in antimicrobial therapies.

  • Toxicity Profile : While this compound shows increased toxicity when administered intravenously compared to ristocetin A, both compounds are well-tolerated via subcutaneous and oral routes . This distinction is critical for developing safe therapeutic protocols.
  • Potential Uses : The enhanced antimicrobial activity suggests that this compound could be utilized in developing new antibiotics targeting resistant strains of Gram-positive bacteria .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 1975Mechanism of Platelet AggregationDemonstrated that altering ristocetin's phenolic groups affects its ability to induce platelet agglutination, highlighting the importance of these groups in its mechanism .
Weiss et al., 1973VWD DiagnosisReported on the utility of ristocetin in diagnosing defective platelet aggregation in patients with von Willebrand disease, emphasizing its role in clinical settings .
Recent StudiesAntimicrobial PropertiesFound that this compound exhibits stronger antibacterial activity against specific Gram-positive pathogens compared to its precursor .

属性

CAS 编号

73412-13-2

分子式

C66H62N8O21

分子量

1303.2 g/mol

IUPAC 名称

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-18,26,31,44,47,49,64-heptahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

InChI

InChI=1S/C66H62N8O21/c1-25-41(78)17-31-19-43(25)94-44-18-29(8-15-40(44)77)49(68)60(83)73-54-57(81)27-4-10-34(11-5-27)92-45-20-32-21-46(58(45)82)93-35-12-6-28(7-13-35)59(95-47-24-38(67)56(80)26(2)91-47)55-65(88)72-53(66(89)90-3)37-22-33(75)23-42(79)48(37)36-16-30(9-14-39(36)76)50(61(84)74-55)69-63(86)52(32)70-62(85)51(31)71-64(54)87/h4-23,26,38,47,49-57,59,75-82H,24,67-68H2,1-3H3,(H,69,86)(H,70,85)(H,71,87)(H,72,88)(H,73,83)(H,74,84)/t26-,38+,47-,49-,50+,51-,52+,53-,54+,55-,56-,57+,59+/m0/s1

InChI 键

QNLJJDWHVHYPKQ-SOGKJUJDSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O

手性 SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O

规范 SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O

同义词

ristocetin-psi-aglycone

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。